2-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate
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Overview
Description
2-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylphenyl isocyanide with phenylglyoxal in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring .
Industrial Production Methods: For large-scale production, the synthesis can be optimized using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as palladium or copper can further enhance the efficiency of the process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nitric acid, bromine; reactions are often conducted under acidic or basic conditions.
Major Products Formed:
- Oxazole-3-carboxylic acid derivatives (oxidation)
- Alcohols (reduction)
- Nitrated or halogenated derivatives (substitution)
Scientific Research Applications
2-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid: Similar structure but with a different substitution pattern on the oxazole ring.
2-Phenyl-5-methyl-1,2,3-triazole-4-carboxylic acid: Contains a triazole ring instead of an oxazole ring.
2-(3-Methoxyphenyl)-5-phenyl-oxazole: Similar structure with a methoxy group on the phenyl ring.
Uniqueness: 2-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H13NO3 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2-methylphenyl) 5-phenyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-12-7-5-6-10-15(12)20-17(19)14-11-16(21-18-14)13-8-3-2-4-9-13/h2-11H,1H3 |
InChI Key |
HGJYQUJLIUXWOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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